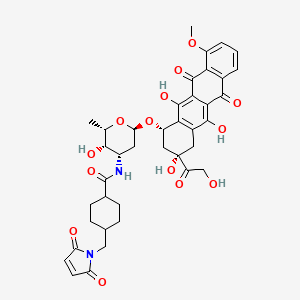

Doxorubicin-SMCC

描述

属性

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOQHVWNBKSGU-SAJDXUNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Doxorubicin-SMCC?

An In-depth Technical Guide on the Mechanism of Action of Doxorubicin-SMCC Conjugates

Executive Summary

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. Its clinical utility, however, is often hampered by significant off-target toxicity. To address this, doxorubicin has been incorporated into antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver the cytotoxic payload directly to tumor cells. A key component in the design of these ADCs is the linker that connects the antibody to the drug. This guide provides a detailed examination of the mechanism of action of doxorubicin when conjugated via a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a common non-cleavable linker used in ADC development.

The Core Components

Doxorubicin: The Cytotoxic Payload

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism of action, primarily targeting the cell's nucleus.[1][2] The core mechanisms include:

-

DNA Intercalation: Doxorubicin's planar anthracycline ring structure inserts itself between DNA base pairs, distorting the DNA helix.[1][2] This physical obstruction interferes with DNA replication and transcription, leading to a halt in the cell cycle and subsequent apoptosis.[1]

-

Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress during replication. By trapping the enzyme in its cleavage-competent state, doxorubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and the activation of apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide anions and other ROS. This induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, further contributing to its cytotoxicity.

SMCC: The Non-Cleavable Linker

The SMCC linker is a non-cleavable crosslinker, meaning it forms a stable covalent bond that is resistant to enzymatic cleavage in the bloodstream. This stability is crucial for preventing the premature release of doxorubicin before the ADC reaches its target, thereby minimizing systemic toxicity. The maleimide group of SMCC reacts with sulfhydryl groups on the antibody, typically from cysteine residues, to form a stable thioether bond. The release of the doxorubicin payload from an ADC with a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody component within the lysosome of the target cell.

Mechanism of Action of a this compound Antibody-Drug Conjugate

The therapeutic action of a this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Systemic Circulation and Tumor Targeting

Once administered, the this compound ADC circulates in the bloodstream. The stability of the non-cleavable SMCC linker ensures that the doxorubicin payload remains attached to the antibody, minimizing off-target effects. The monoclonal antibody component of the ADC is designed to recognize and bind to a specific tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells.

Internalization and Intracellular Trafficking

Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The internalized complex is then trafficked through the endo-lysosomal pathway.

Caption: Intracellular trafficking pathway of a this compound ADC.

The ADC is first enclosed within an early endosome, which matures into a late endosome before fusing with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are critical for the next step.

Payload Release and Cytotoxic Action

Inside the lysosome, the antibody component of the ADC is degraded by proteases into its constituent amino acids. Because the SMCC linker is non-cleavable, the doxorubicin molecule is released still attached to the linker and the lysine residue to which it was conjugated. This active metabolite, Lysine-SMCC-Doxorubicin, must then be transported out of the lysosome and into the cytoplasm to reach its ultimate target, the nucleus.

Once in the nucleus, the released doxorubicin payload exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis of the cancer cell.

Quantitative Data Summary

The efficacy of a this compound ADC is influenced by several quantitative parameters. It is important to note that these values are highly dependent on the specific antibody, target antigen, and cancer cell line being studied. The following table provides a summary of key parameters with representative data ranges found in ADC research.

| Parameter | Description | Representative Values | Reference |

| Antigen Expression Level | Number of target antigens per cell. Higher expression generally leads to better ADC efficacy. | 10,000 - 1,000,000+ receptors/cell | |

| Binding Affinity (KD) | The dissociation constant, indicating the strength of the antibody-antigen interaction. Lower values indicate higher affinity. | 0.1 - 10 nM | N/A |

| Internalization Rate | The rate at which the ADC-antigen complex is internalized by the cell. | Varies significantly; can be measured over hours (e.g., 0.5, 2, 4, 24 hours) | |

| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of 50% of cancer cells in vitro. | 10-10 - 10-12 M for the payload | |

| Drug-to-Antibody Ratio (DAR) | The average number of doxorubicin molecules conjugated to each antibody. | 2 - 8 |

Experimental Protocols

The characterization of a this compound ADC's mechanism of action involves several key experiments. Below are detailed methodologies for assessing ADC internalization.

Protocol: Fluorescence-Based ADC Internalization Assay

This protocol uses a pH-sensitive dye to quantify the internalization of an ADC into the acidic environment of the endo-lysosomal pathway.

Caption: Experimental workflow for an ADC internalization assay.

Materials:

-

Target cancer cell line

-

This compound ADC

-

pH-sensitive fluorescent dye kit (e.g., pHrodo)

-

Complete cell culture medium

-

96-well imaging plates

-

High-content imaging system or fluorescence plate reader

Methodology:

-

Cell Seeding: Seed the target cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight at 37°C and 5% CO₂.

-

ADC Labeling: Conjugate the this compound ADC with a pH-sensitive dye according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.

-

Treatment: Prepare serial dilutions of the fluorescently labeled ADC in pre-warmed complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.

-

Incubation: Incubate the plate at 37°C for a time course (e.g., 0.5, 2, 4, 24 hours). For a negative control to measure surface binding without internalization, incubate a parallel set of wells at 4°C.

-

Imaging and Analysis: At the end of the incubation period, wash the cells with cold phosphate-buffered saline (PBS). Acquire images using a high-content imaging system or measure the fluorescence intensity using a plate reader. The increase in fluorescence intensity over time at 37°C compared to the 4°C control corresponds to the amount of internalized ADC.

Protocol: Radiolabeling-Based Internalization Assay

This method provides a highly sensitive and quantitative measure of ADC internalization.

Materials:

-

Target cancer cell line

-

This compound ADC

-

Radioisotope for labeling (e.g., ¹²⁵I, ⁸⁹Zr)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

-

Cell lysis buffer (e.g., 1 M NaOH)

-

24-well plates

-

Gamma counter

Methodology:

-

ADC Radiolabeling: Label the this compound ADC with a suitable radioisotope using standard protein labeling techniques.

-

Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the radiolabeled ADC at a known concentration. Incubate at 37°C for various time points. A parallel set of plates should be incubated at 4°C to determine total surface-bound ADC.

-

Fractionation: At each time point, stop the internalization by placing the plates on ice and washing with ice-cold PBS.

-

Surface-bound fraction: Add pre-chilled acid wash buffer to the cells for 5-10 minutes on ice to strip the surface-bound ADC. Collect the supernatant.

-

Internalized fraction: Wash the cells again with cold PBS and then lyse them with the cell lysis buffer.

-

-

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter. The amount of internalized ADC can be calculated as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

Conclusion

The mechanism of action of a this compound conjugate is a sophisticated, multi-step process that relies on the principles of targeted therapy. The specificity of the monoclonal antibody directs the potent cytotoxic agent, doxorubicin, to cancer cells, while the stability of the non-cleavable SMCC linker minimizes collateral damage to healthy tissues. The subsequent internalization and lysosomal degradation of the ADC are critical for the release of the active drug payload, which then induces cell death through well-established DNA-damaging mechanisms. A thorough understanding of this entire process, supported by quantitative analysis and detailed experimental validation, is essential for the continued development and optimization of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to Doxorubicin-SMCC Linker Chemistry and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, synthesis, and stability of doxorubicin conjugated via a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This information is critical for the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Core Chemistry of Doxorubicin and the SMCC Linker

Doxorubicin: The Cytotoxic Payload

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action include:

-

DNA Intercalation: Doxorubicin intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and inhibiting DNA synthesis.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which can damage cellular components like membranes, proteins, and DNA, ultimately triggering apoptotic pathways.

SMCC: The Non-Cleavable Linker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker commonly used in bioconjugation. It consists of two reactive moieties:

-

N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., on doxorubicin or lysine residues of antibodies) to form stable amide bonds.

-

Maleimide: This group reacts specifically with sulfhydryl (thiol) groups (e.g., on cysteine residues of antibodies or other molecules) to form a stable thioether bond.

The cyclohexane ring in the SMCC linker enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature.

Doxorubicin-SMCC Conjugation Chemistry

The conjugation of doxorubicin to a target molecule (e.g., an antibody) using an SMCC linker is typically a two-step process. First, the NHS ester of SMCC reacts with the primary amine of doxorubicin to form this compound. This intermediate possesses a reactive maleimide group that can then be conjugated to a thiol-containing molecule.

The reaction between the maleimide group of this compound and a thiol proceeds via a Michael addition, forming a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5.

Stability of the this compound Linker

The stability of the this compound conjugate is paramount for its therapeutic efficacy and safety. The primary bonds formed, an amide and a thioether, are generally stable. However, the thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma. This can lead to premature release of the drug.

| N-Substituent of Maleimide | Thiol (pKa) | Half-life of Conversion (in presence of Glutathione) | Extent of Conversion (%) |

| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA, 6.6) | 18 h | ~12% |

| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA, 6.6) | 3.1 h | ~90% |

| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA, 6.6) | - | - |

| N-ethyl maleimide (NEM) | 4-mercaptohydrocinnamic acid (MPP, 7.0) | - | - |

| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC, 9.5) | 258 h | ~1% |

Data adapted from studies on the degradation of maleimide-thiol conjugates. The conditions and specific molecules differ from a this compound conjugate in human plasma, but the data illustrates the principle of thioether bond stability.

Experimental Protocols

Synthesis of this compound Conjugate

This protocol describes the synthesis of a this compound conjugate with a thiol-containing peptide as an example.

Materials:

-

Doxorubicin hydrochloride

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Thiol-containing peptide (e.g., with a C-terminal cysteine)

-

Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4

-

Triethylamine (TEA)

-

Dialysis tubing (e.g., 1 kDa MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Doxorubicin Activation with SMCC:

-

Dissolve doxorubicin hydrochloride in DMSO.

-

Dilute the doxorubicin solution in conjugation buffer.

-

Add a small amount of TEA to adjust the pH to ~8.0.

-

Add SMCC (dissolved in DMSO) to the doxorubicin solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

-

Conjugation to Thiol-containing Peptide:

-

Dissolve the thiol-containing peptide in conjugation buffer.

-

Add the activated this compound solution to the peptide solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove unreacted small molecules by dialysis against PBS at 4°C with multiple buffer changes.

-

In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a this compound conjugate in plasma.

Materials:

-

Purified this compound conjugate

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

Analytical instruments (e.g., LC-MS, ELISA reader)

-

Reagents for sample processing (e.g., protein precipitation agents, affinity capture beads)

Procedure:

-

Incubation:

-

Dilute the this compound conjugate to a final concentration (e.g., 100 µg/mL) in plasma.

-

Prepare a control sample by diluting the conjugate in PBS.

-

Incubate all samples at 37°C.

-

-

Time-Point Sampling:

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Immediately freeze the samples at -80°C until analysis.

-

-

Analysis (LC-MS Method for Released Doxorubicin):

-

Thaw the plasma samples.

-

Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Analyze the supernatant by LC-MS to quantify the amount of released doxorubicin and its metabolites.

-

Doxorubicin-Modulated Signaling Pathways

Doxorubicin exerts its cytotoxic effects by activating several intracellular signaling pathways, primarily leading to apoptosis. Understanding these pathways is crucial for predicting the efficacy and potential side effects of doxorubicin-based therapies.

This guide provides foundational knowledge for researchers working with this compound conjugates. The provided protocols and stability considerations are essential for the rational design and evaluation of novel targeted therapies.

Synthesis and Characterization of Doxorubicin-SMCC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Doxorubicin-SMCC, a crucial building block in the development of antibody-drug conjugates (ADCs). Doxorubicin, a potent anthracycline antibiotic, is a widely used chemotherapeutic agent. Its conjugation to the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker enables its attachment to thiol-containing molecules, such as antibodies, to create targeted cancer therapies. This guide details the synthetic methodologies, characterization techniques, and relevant biological pathways associated with this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₉H₄₂N₂O₁₄ | [1] |

| Molecular Weight | 762.76 g/mol | [1][2] |

| Purity | 98.80% | [3][4] |

| CAS Number | 400647-59-8 |

Synthesis of this compound

The synthesis of this compound involves the reaction of the primary amine group of Doxorubicin with the N-hydroxysuccinimide (NHS) ester of the bifunctional crosslinker SMCC. This reaction forms a stable amide bond, leaving the maleimide group of SMCC available for subsequent conjugation to a sulfhydryl-containing molecule. A water-soluble variant, sulfo-SMCC, can also be utilized.

Experimental Protocol: Synthesis of MCC-Doxorubicin

This protocol describes the reaction of Doxorubicin with sulfo-SMCC to yield the maleimide-activated Doxorubicin derivative (MCC-Dox).

Materials:

-

Doxorubicin hydrochloride (Dox-HCl)

-

Sulfo-SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate N'-sulfonate)

-

Dimethylformamide (DMF)

-

Water (HPLC grade)

-

Phosphate Buffered Saline (PBS), 100 mM, pH 7.6

Procedure:

-

Prepare a solution of sulfo-SMCC (5 mg, 11.5 μmol) in a mixture of 1.2 mL of DMF, water, and 100 mM PBS (pH 7.6) at a ratio of 1:1:0.4.

-

Prepare a solution of Doxorubicin-HCl (4.3 mg, 7.7 μmol) in 1 mL of a 1:1 mixture of DMF and water.

-

Add the Dox-HCl solution to the sulfo-SMCC solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.

-

Monitor the reaction progress hourly using mass spectrometry to confirm the consumption of free Doxorubicin.

-

Upon completion, purify the resulting MCC-Dox product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified MCC-Dox using NMR spectroscopy, analytical RP-HPLC, and mass spectrometry.

Note: The use of sulfo-SMCC, a water-soluble reagent, necessitates a mixed solvent system of DMF and water to accommodate the lipophilic nature of Doxorubicin.

Purification

Purification of the this compound conjugate is critical to remove unreacted Doxorubicin and SMCC. A common method for purification is dialysis, particularly when the conjugate is subsequently reacted with a larger molecule like a peptide.

Dialysis Protocol for Dox-Peptide Conjugate Purification:

-

Prepare a 10 mM EDTA solution by dissolving 0.9306 g of EDTA in 250 ml of water, adjusting the pH to 5.5, and then to 7.5 with NaOH.

-

Boil the dialysis tubing (e.g., 1000 Da molecular weight cutoff) in the 10 mM EDTA solution for 30 minutes.

-

Prepare a 1 mM EDTA storage solution by diluting the 10 mM stock.

-

Load the reaction mixture (e.g., 3 ml) into the prepared dialysis tubing and seal both ends.

-

Perform dialysis against 100 ml of PBS overnight at 4°C, with three buffer changes.

Characterization of this compound

The successful synthesis and purity of this compound must be confirmed through various analytical techniques.

| Technique | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the conjugate. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the conjugate and assess purity. | |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the conjugate and for purification. | |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry | To confirm the mass of the final conjugate, especially after conjugation to larger molecules like peptides. |

Experimental Workflows and Signaling Pathways

This compound Synthesis and Conjugation Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conjugation to a thiol-containing molecule, such as a peptide or antibody.

Caption: Workflow for this compound synthesis and conjugation.

Doxorubicin's Mechanism of Action in Cancer Cells

Doxorubicin exerts its cytotoxic effects through multiple mechanisms. The primary modes of action are the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).

Caption: Doxorubicin's primary mechanisms of action in cancer cells.

Notch Signaling Pathway in Doxorubicin-Induced Apoptosis

Recent studies have implicated the Notch signaling pathway in mediating Doxorubicin-driven apoptosis in cancer cells. Doxorubicin treatment can increase the expression of Notch pathway components, leading to apoptosis.

Caption: Role of the Notch signaling pathway in Doxorubicin-induced apoptosis.

Applications in Drug Development

This compound is a key intermediate in the construction of ADCs. The SMCC linker is non-cleavable, meaning that the drug is released upon lysosomal degradation of the antibody carrier within the target cancer cell. This targeted delivery approach aims to increase the therapeutic index of Doxorubicin by concentrating its cytotoxic activity at the tumor site and minimizing systemic toxicity. The stability of the thioether bond formed between the maleimide group of this compound and the sulfhydryl group of an antibody is crucial for maintaining the integrity of the ADC in circulation.

Conclusion

The synthesis and characterization of this compound are fundamental steps in the development of next-generation targeted cancer therapies. This guide provides researchers and drug development professionals with a detailed overview of the necessary protocols, characterization methods, and the underlying biological rationale for its use. Careful control over the synthesis and purification processes is paramount to ensure the production of a high-quality conjugate for subsequent ADC development. The continued exploration of Doxorubicin-based ADCs holds significant promise for improving cancer treatment outcomes.

References

Doxorubicin-SMCC: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Doxorubicin-SMCC, a key conjugate in the development of Antibody-Drug Conjugates (ADCs). The document details its chemical structure, physicochemical properties, and a standard synthesis protocol. Furthermore, it elucidates the mechanism of action of the doxorubicin payload and outlines the experimental workflow for its conjugation to targeting moieties. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapies.

Introduction

This compound is an agent-linker conjugate essential for the construction of Antibody-Drug Conjugates (ADCs).[1][2] It comprises the potent chemotherapeutic agent doxorubicin linked to a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[3][4][5] The SMCC linker is a non-cleavable linker, which provides a stable connection between the cytotoxic payload and the antibody. This stability is crucial for ensuring that the cytotoxic agent remains attached to the antibody while in circulation, minimizing off-target toxicity. The targeted delivery of doxorubicin via ADCs allows for selective cytotoxicity towards cancer cells that overexpress the target antigen, thereby enhancing the therapeutic window of this potent drug.

Chemical Structure and Properties

This compound is a complex molecule formed by the covalent linkage of doxorubicin and the SMCC crosslinker. The structure is characterized by the anthracycline core of doxorubicin and the maleimide group of the SMCC linker, which is reactive towards sulfhydryl groups.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical and Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₂N₂O₁₄ | |

| Molecular Weight | 762.76 g/mol | |

| CAS Number | 400647-59-8 | |

| Appearance | Orange to red solid | |

| Solubility | DMSO: 125 mg/mL (163.88 mM) (requires sonication) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | |

| IUPAC Name | 4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of the primary amine group of doxorubicin with the N-hydroxysuccinimide (NHS) ester of the SMCC crosslinker to form a stable amide bond.

Materials:

-

Doxorubicin hydrochloride

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (0.1 M sodium phosphate, 0.150 M sodium chloride, pH 7.2)

-

Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Dialysis tubing (e.g., 1000 MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Doxorubicin Activation:

-

Dissolve doxorubicin hydrochloride in DMSO.

-

Disperse the doxorubicin solution in the conjugation buffer.

-

Add TEA to adjust the pH to approximately 8.0.

-

-

Reaction with SMCC:

-

Add SMCC to the doxorubicin solution. A molar excess of SMCC is typically used.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing, under an inert atmosphere (argon or nitrogen) and protected from light.

-

-

Purification:

-

To remove unreacted starting materials and byproducts, the reaction mixture is purified.

-

Dialysis is a common method for purification. Dialyze the reaction mixture against PBS at 4°C overnight with multiple buffer changes.

-

Alternatively, purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization of this compound

The quality and identity of the synthesized this compound should be confirmed using various analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the covalent linkage and the structural integrity of the conjugate.

-

Mass Spectrometry (MS): Techniques such as LC-MS or MALDI-TOF can be used to verify the molecular weight of the this compound conjugate.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product.

Mechanism of Action

The cytotoxic effect of this compound is mediated by its doxorubicin payload. Once the ADC binds to its target antigen on a cancer cell and is internalized, the doxorubicin is released within the cell. The mechanism of action of doxorubicin is multifaceted and includes:

-

DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which disrupts DNA replication and transcription.

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils. This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

-

Cell Cycle Arrest: The cellular damage induced by doxorubicin activates cell cycle checkpoints, leading to arrest, typically at the G2/M phase.

Caption: Doxorubicin's mechanism of action.

Experimental and Logical Workflows

Synthesis and Conjugation Workflow

The overall process from synthesis to the creation of an ADC involves several key steps.

Caption: Workflow for this compound synthesis and ADC conjugation.

Conclusion

This compound is a critical component in the development of next-generation targeted cancer therapies. Its stable, non-cleavable linker ensures the delivery of the potent cytotoxic agent doxorubicin specifically to tumor cells, thereby enhancing efficacy and reducing systemic toxicity. The well-defined chemical properties and synthesis protocols outlined in this guide provide a solid foundation for researchers and drug developers working to create innovative and effective Antibody-Drug Conjugates. Careful characterization and purification are paramount to ensuring the quality and consistency of the final ADC product.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Characterization and anti-tumor activity of chemical conjugation of doxorubicin in polymeric micelles (DOX-P) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C39H42N2O14 | CID 11491172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and anticancer effect of doxorubicin-loaded dual stimuli-responsive smart nanopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

The Chemistry and Application of Doxorubicin-SMCC in Targeted Cancer Therapy: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of potent cytotoxic agents to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), represents a leading strategy in targeted oncology. This technical guide provides an in-depth review of Doxorubicin-SMCC, a critical drug-linker conjugate used in the development of ADCs. We will explore its chemical properties, applications, and the methodologies for its synthesis and evaluation. This document consolidates key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying biological and chemical processes to serve as a comprehensive resource for professionals in drug development.

Introduction: Doxorubicin and the Role of the SMCC Linker

Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy. Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptotic cell death.[1][2] Despite its efficacy, doxorubicin's use is often limited by significant dose-dependent cardiotoxicity and a narrow therapeutic window.

To overcome these limitations, targeted delivery systems have been developed. ADCs leverage the specificity of a monoclonal antibody to deliver a potent payload like doxorubicin directly to cancer cells that overexpress a particular surface antigen, thereby sparing healthy tissues. The success of an ADC is critically dependent on the linker connecting the antibody and the drug.

This compound is a pre-activated drug-linker construct combining doxorubicin with the heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[3] The SMCC linker is classified as a non-cleavable linker . This means the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component after the ADC is internalized by the target cancer cell.[4] The maleimide group of SMCC reacts with free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues, to form a highly stable thioether bond.[3] This stability is crucial for preventing premature drug release in systemic circulation, a key factor in minimizing off-target toxicity.

Key Applications of this compound

The primary application of this compound is in the creation of ADCs for targeted cancer therapy. Notable examples that have been evaluated in preclinical and clinical settings include:

-

Milatuzumab doxorubicin (IMMU-110): An ADC targeting the CD74 antigen, which is highly expressed in various hematological malignancies like multiple myeloma and non-Hodgkin's lymphoma. Preclinical studies demonstrated its efficacy in xenograft models of human multiple myeloma. However, the ADC was later discontinued in Phase I/II trials due to a lack of sufficient efficacy.

-

BR96-doxorubicin: This ADC targeted the Lewis-Y antigen, an epitope found on a variety of epithelial tumors, including breast cancer. While it showed significant antitumor activity in preclinical models, its clinical development was halted due to dose-limiting gastrointestinal toxicities, which were attributed to the expression of the Lewis-Y antigen on normal gastrointestinal tissues.

These examples highlight both the promise and the challenges of using this compound in ADCs, underscoring the critical importance of target selection in ADC design.

Quantitative Data Summary

The following tables summarize key quantitative parameters for doxorubicin and ADCs utilizing a doxorubicin payload, based on available preclinical data.

Table 1: In Vitro Cytotoxicity of Free Doxorubicin

This table provides context for the potency of the doxorubicin payload against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation |

| MCF7 | Breast Cancer | 1.20 | 24 hours | |

| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified | |

| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | Not Specified | |

| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified | |

| Raji | Burkitt's Lymphoma | 0.003 - 0.004 | Not Specified | |

| A-375 | Melanoma | 0.003 - 0.004 | Not Specified | |

| Capan-1 | Pancreatic Cancer | >0.03 | Not Specified |

Note: IC50 values can vary significantly based on the assay conditions and cell line. Direct comparison between studies should be made with caution.

Table 2: Characteristics of Doxorubicin-Based ADCs

This table summarizes the reported characteristics of ADCs that have utilized a doxorubicin payload. Specific pharmacokinetic and in vitro cytotoxicity data for the full conjugates are limited in the reviewed literature.

| ADC Name | Target Antigen | Linker Type | Drug-to-Antibody Ratio (DAR) | Key Preclinical Findings | Citation |

| Milatuzumab doxorubicin (IMMU-110) | CD74 | Hydrazone/SMCC Chemistry | ~8:1 | Cytotoxic to CD74+ MC/CAR myeloma cells. Cured most mice in a myeloma xenograft model at doses as low as 50 µ g/mouse . PK profile was identical to the naked antibody. | |

| BR96-doxorubicin | Lewis-Y | Hydrazone/SMCC Chemistry | ~8:1 | Demonstrated significant antitumor activity and cures in preclinical xenograft models. |

Experimental Protocols & Workflows

The synthesis of a this compound based ADC is a multi-step process requiring careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR) while preserving the antibody's integrity and binding affinity.

General Experimental Workflow

The overall process involves antibody preparation, conjugation, and purification. The following diagram illustrates a typical workflow for conjugating this compound to an antibody via reduced cysteine residues.

Detailed Methodology: Cysteine-Based Conjugation

This protocol is a generalized representation based on established methods.

-

Antibody Reduction:

-

Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS with EDTA, pH ~7.0).

-

Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the antibody solution. The molar excess of the reducing agent will depend on the desired level of disulfide bond reduction.

-

Incubate the reaction at 37°C for 1-2 hours to expose the cysteine thiol groups.

-

-

Removal of Reducing Agent:

-

Immediately following reduction, remove the excess reducing agent. This is a critical step to prevent it from quenching the maleimide groups on the this compound.

-

This is typically achieved using a desalting column (e.g., Sephadex G-25) or via tangential flow filtration (TFF), exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in an organic solvent like Dimethyl sulfoxide (DMSO).

-

Add the this compound solution to the reduced and purified antibody. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is used to drive the reaction.

-

Incubate at room temperature for 1-2 hours, protected from light. The maleimide group of SMCC will covalently bond with the antibody's free thiol groups.

-

-

Purification and Formulation:

-

Purify the resulting ADC to remove unconjugated this compound, aggregates, and other reaction byproducts. Size Exclusion Chromatography (SEC) is commonly used.

-

The purified ADC is then concentrated and formulated into a suitable, stable storage buffer.

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS).

-

Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC.

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA-based assay.

-

In Vitro Potency: Evaluate the cytotoxicity of the final ADC product on antigen-positive and antigen-negative cell lines to determine its potency (IC50) and specificity.

-

Mechanism of Action: From Binding to Cell Death

The efficacy of a this compound ADC relies on a sequence of events that ensures the targeted delivery and intracellular release of its cytotoxic payload.

-

Binding: The ADC circulates in the bloodstream until the antibody portion recognizes and binds specifically to its target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.

-

Trafficking: The endosome traffics through the cell and fuses with a lysosome.

-

Degradation: The acidic environment and potent enzymes within the lysosome degrade the antibody component of the ADC.

-

Payload Release: Because the SMCC linker is non-cleavable, the doxorubicin payload is released still attached to the linker and the cysteine amino acid to which it was bound. This active metabolite is now free within the cell.

-

Cytotoxic Action: The doxorubicin metabolite translocates to the nucleus where it exerts its anticancer effects through three primary mechanisms:

-

DNA Intercalation: It inserts itself between the base pairs of the DNA helix, distorting its structure and blocking DNA and RNA synthesis.

-

Topoisomerase II Inhibition: It traps the topoisomerase II enzyme in a complex with DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks.

-

Reactive Oxygen Species (ROS) Generation: It participates in redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

-

-

Apoptosis: The accumulation of extensive DNA damage and cellular stress triggers the cell's apoptotic pathways, leading to programmed cell death.

Conclusion and Future Directions

This compound provides a robust and stable platform for the development of antibody-drug conjugates. The non-cleavable nature of the SMCC linker ensures conjugate stability in circulation, a critical factor for a successful ADC. However, the clinical experiences with ADCs like milatuzumab doxorubicin and BR96-doxorubicin demonstrate that the efficacy and safety of the final conjugate are profoundly influenced by the choice of the target antigen. The ideal target should be highly and homogenously expressed on tumor cells with minimal or no expression on healthy, vital tissues.

While newer, ultra-potent payloads have gained favor in many next-generation ADCs, doxorubicin remains a relevant payload, particularly in combination therapies or for targeting specific tumor vulnerabilities. Future research may focus on optimizing the drug-to-antibody ratio, exploring novel, highly specific tumor targets, and combining this compound ADCs with other therapeutic modalities such as immunotherapy to enhance their antitumor effects. This guide serves as a foundational resource for scientists dedicated to advancing these next-generation targeted cancer therapies.

References

- 1. [PDF] Anti-CD74 Antibody-Doxorubicin Conjugate, IMMU-110, in a Human Multiple Myeloma Xenograft and in Monkeys | Semantic Scholar [semanticscholar.org]

- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-CD74 antibody-doxorubicin conjugate, IMMU-110, in a human multiple myeloma xenograft and in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Strike: A Technical Guide to Payload Delivery with Doxorubicin-SMCC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of payload delivery utilizing the Doxorubicin-SMCC conjugate, a cornerstone in the development of Antibody-Drug Conjugates (ADCs). By leveraging the specificity of monoclonal antibodies, this compound facilitates the targeted delivery of the potent chemotherapeutic agent, Doxorubicin, directly to cancer cells, thereby enhancing therapeutic efficacy while mitigating off-target toxicity. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and available quantitative data to empower researchers in the design and execution of their ADC research.

Mechanism of Action: A Targeted Approach to Cytotoxicity

The efficacy of an ADC hinges on the precise delivery of its cytotoxic payload to the target cancer cell. The this compound conjugate is an exemplary system that combines the DNA-damaging capabilities of Doxorubicin with the stable, non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

The journey of the this compound ADC from administration to cellular demise involves a series of orchestrated events:

-

Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The internalized vesicle, or endosome, fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes.

-

Payload Liberation: Inside the lysosome, the antibody portion of the ADC is degraded by proteases. Due to the non-cleavable nature of the SMCC linker, the Doxorubicin molecule is released with the linker and the amino acid residue (typically lysine) to which it was attached still bound.[1]

-

Induction of Apoptosis: The liberated Doxorubicin-linker-amino acid complex can then exert its cytotoxic effects. Doxorubicin primarily functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[2] This disruption of DNA integrity triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.[3][4]

Quantitative Data on this compound ADCs

The successful development of an ADC relies on the careful characterization of its key parameters. While specific data for a single, universally applicable this compound ADC is not feasible due to variations in antibodies, target antigens, and experimental conditions, the following tables present a summary of representative quantitative data to guide researchers.

Table 1: In Vitro Cytotoxicity of Doxorubicin

This table provides a summary of the 50% inhibitory concentration (IC50) values for Doxorubicin against various cancer cell lines. These values serve as a baseline for evaluating the potency of this compound ADCs.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~1.2 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | |

| SK-BR-3 | HER2+ Breast Cancer | Not explicitly found for Doxorubicin alone | |

| HCT116 | Colon Cancer | ~24.3 µg/mL (~44.6 µM) | |

| PC3 | Prostate Cancer | ~2.64 µg/mL (~4.8 µM) | |

| Hep-G2 | Hepatocellular Carcinoma | ~14.72 µg/mL (~27.0 µM) |

Table 2: Drug-to-Antibody Ratio (DAR) Determination Methods

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and safety.

| Method | Principle | Advantages | Disadvantages | Reference |

| UV-Vis Spectroscopy | Measures absorbance at 280 nm (for antibody) and at the λmax of the drug to calculate their respective concentrations based on the Beer-Lambert law. | Simple, rapid, and requires minimal specialized equipment. | Requires that the drug has a distinct UV-Vis absorbance peak from the antibody and that the extinction coefficients are accurately known. Provides an average DAR. | |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Can be influenced by the formulation buffer and requires method development. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC components by liquid chromatography and determines their mass-to-charge ratio, allowing for precise mass determination of the intact ADC and its fragments. | Provides accurate DAR values and detailed information on the distribution of drug-loaded species and the location of conjugation. | Requires sophisticated instrumentation and expertise in data analysis. | |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for the quantification of drug-conjugated chains. | Can provide information on the distribution of the drug on the light and heavy chains. | Requires reduction of the antibody, which alters the native structure. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound ADCs.

This compound Conjugation to an Antibody

This protocol outlines the steps for conjugating this compound to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Reaction Buffer (e.g., PBS with EDTA, pH 7.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns

-

Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.150 M sodium chloride, pH 7.2)

Procedure:

-

Antibody Reduction:

-

Prepare 1 mg of the antibody in 0.5-1.0 ml of PBS.

-

Perform a buffer exchange into Reaction Buffer using a desalting column to remove any interfering substances.

-

Add a calculated molar excess of the reducing agent (e.g., a 10-fold molar excess of TCEP) to the antibody solution. The amount of reducing agent will determine the number of interchain disulfide bonds reduced and, consequently, the final DAR.

-

Incubate the reaction at 37°C for 2 hours.

-

Remove the excess reducing agent by buffer exchange into Reaction Buffer using a desalting column.

-

-

Conjugation Reaction:

-

Immediately after the reduction and purification, add a solution of this compound (typically dissolved in an organic solvent like DMSO) to the reduced antibody solution. A molar excess of this compound (e.g., 5- to 20-fold molar excess over the antibody) is generally used. The final concentration of the organic solvent should be kept low (typically <10%) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 2 hours with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, to a final concentration of approximately 1 mM to cap any unreacted maleimide groups on the SMCC linker.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the ADC from unreacted this compound, quenching reagent, and any aggregates using a desalting column or size-exclusion chromatography (SEC). The buffer should be exchanged into a formulation buffer suitable for storage (e.g., PBS).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic potential of a this compound ADC on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-BR-3, MDA-MB-231)

-

Complete cell culture medium

-

This compound ADC

-

Free Doxorubicin (as a control)

-

Untargeted ADC (as a negative control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the this compound ADC, free Doxorubicin, and the negative control ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound payload delivery.

Signaling Pathways

Caption: Doxorubicin-induced apoptosis signaling pathways.

Experimental Workflows

References

An In-depth Technical Guide to Doxorubicin-SMCC Bioconjugation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the bioconjugation of the chemotherapeutic agent doxorubicin to biomolecules using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This process is fundamental in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Core Principles: The Chemistry of Doxorubicin-SMCC Conjugation

The bioconjugation of doxorubicin using an SMCC linker is a two-step process that leverages the linker's distinct reactive ends: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] This heterobifunctional nature allows for a controlled, sequential conjugation, minimizing undesirable side reactions.[1]

Step 1: Activation of Doxorubicin

The primary amine group of doxorubicin acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on SMCC. This reaction forms a stable amide bond and is most efficient at a pH range of 7.0 to 9.0.[1][2] The product of this initial step is a maleimide-activated doxorubicin derivative.[3]

Step 2: Conjugation to a Thiol-Containing Biomolecule

The maleimide group of the activated doxorubicin then reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. This reaction, a Michael addition, forms a stable thioether bond and is most efficient in the pH range of 6.5 to 7.5. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

The cyclohexane ring within the SMCC spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis and allowing for the possibility of lyophilizing and storing the maleimide-activated intermediate for later use.

Experimental Protocols

This section details the methodologies for the key experiments in this compound bioconjugation studies, from the initial activation of doxorubicin to the purification and characterization of the final conjugate.

Activation of Doxorubicin with SMCC

This protocol outlines the reaction between doxorubicin and the SMCC crosslinker.

Materials:

-

Doxorubicin Hydrochloride

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Reaction vessel protected from light

Procedure:

-

Dissolve Doxorubicin HCl in DMF or DMSO.

-

Add a slight molar excess of TEA to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin.

-

In a separate container, dissolve SMCC in DMF or DMSO. A molar excess of SMCC relative to doxorubicin is typically used to drive the reaction.

-

Add the SMCC solution to the doxorubicin solution dropwise while stirring.

-

Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conjugation of Maleimide-Activated Doxorubicin to a Thiolated Biomolecule

This protocol describes the conjugation of the activated doxorubicin to a protein or peptide containing free thiol groups.

Materials:

-

Maleimide-activated Doxorubicin solution (from section 2.1)

-

Thiolated biomolecule (e.g., antibody, peptide) in a suitable buffer

-

Conjugation Buffer (amine and thiol-free, pH 6.5-7.5, e.g., Phosphate-Buffered Saline - PBS)

-

Reducing agent (if necessary, e.g., TCEP or DTT)

-

Desalting column

Procedure:

-

If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Subsequently, the reducing agent must be removed, for example, by using a desalting column.

-

Buffer exchange the thiolated biomolecule into the conjugation buffer.

-

Add the maleimide-activated doxorubicin solution to the thiolated biomolecule solution. The molar ratio of activated doxorubicin to the biomolecule should be optimized based on the desired drug-to-biomolecule ratio.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light.

-

Quench the reaction by adding a small molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

Purification of the Doxorubicin-Biomolecule Conjugate

Purification is crucial to remove unreacted doxorubicin, linker, and any aggregated products.

Common Purification Techniques:

-

Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing small molecules like unreacted drug-linker from the larger bioconjugate.

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This can be used to separate conjugates with different drug-to-antibody ratios (DARs).

-

Ultrafiltration/Diafiltration (UF/DF): A membrane-based technique used for buffer exchange and removal of small molecule impurities.

-

Dialysis: A common method to remove small, unreacted molecules from the final conjugate product.

Characterization of the Doxorubicin-Biomolecule Conjugate

Thorough characterization is essential to determine the success of the conjugation and the quality of the final product.

Key Characterization Methods:

-

UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated doxorubicin.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and can be adapted to quantify the amount of conjugated doxorubicin.

-

Mass Spectrometry (MS): Essential for determining the molecular weight of the conjugate and calculating the drug-to-antibody ratio (DAR).

-

SDS-PAGE: To visualize the conjugate and assess for any aggregation or fragmentation.

Quantitative Data Summary

The efficiency of the conjugation and the properties of the resulting bioconjugate are critical parameters. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions/Notes |

| Conjugation Efficiency | ||

| Doxorubicin to SMCC | Reaction completion monitored by mass spectrometry after 4 hours. | Reaction in DMF/water with PBS at pH 7.6. |

| Drug-to-Antibody Ratio (DAR) | ||

| Ado-trastuzumab emtansine (T-DM1) | Average of 3.5 | Conjugation via lysine residues. |

| Maytansinoid ADCs | Ranging from ~2 to 10 | Different DARs prepared for preclinical studies. |

| Stability | ||

| [(WR)8WKβA]-Dox conjugate | Half-life of ~6 hours | In 25% human serum. |

| Maleimide-thiol linkage | Susceptible to retro-Michael reaction, leading to drug deconjugation. Can be stabilized by hydrolysis of the succinimide ring. | Stability is a critical consideration for in vivo applications. |

| Doxorubicin | Unstable in some tissue culture media (t1/2 ≈ 3 hours). | Stable in distilled water. |

| BR96-DOX immunoconjugate | Stabilized by lyophilization with sugars. | Solution stability was not acceptable for long-term storage. |

Visualizations

The following diagrams illustrate the key processes in this compound bioconjugation.

This compound Bioconjugation Workflow

Caption: Experimental workflow for this compound bioconjugation.

Doxorubicin's Mechanism of Action: Signaling Pathway

Caption: Doxorubicin's dual mechanism of action leading to apoptosis.

References

Methodological & Application

Application Notes: Synthesis of Doxorubicin-Monoclonal Antibody Conjugates using SMCC Linker

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic class that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1] The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety.[] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable, heterobifunctional crosslinker widely used in ADC development.[] Its design allows for a stable connection between the antibody and the drug, minimizing off-target toxicity by ensuring the payload remains attached in systemic circulation.[1]

The SMCC linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues on the antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups.[] This dual reactivity enables a sequential, two-step conjugation process. This document provides detailed protocols for the conjugation of a pre-formed Doxorubicin-SMCC complex to a monoclonal antibody via two common strategies: targeting native lysine residues or targeting cysteine residues after reduction of interchain disulfide bonds.

Principle of this compound Conjugation

The conjugation process involves the reaction of the maleimide group of a pre-activated this compound molecule with free sulfhydryl (thiol) groups on the antibody. To achieve this, the antibody's interchain disulfide bonds are first partially reduced to generate reactive thiols. This method provides a more controlled and site-specific conjugation compared to targeting lysine residues. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated doxorubicin and other impurities. The final product is then characterized to determine the drug-to-antibody ratio (DAR).

Materials and Reagents

| Material/Reagent | Supplier Example | Notes |

| Monoclonal Antibody (IgG) | User-supplied | Must be >90% pure and in an amine-free buffer (e.g., PBS). |

| This compound | MedChemExpress, BOC Sciences | Store at -20°C, protected from light and moisture. |

| Reaction Buffer | BiCell Scientific | PBS-based saline containing EDTA, pH 7.0-7.2. |

| Reducing Reagent (e.g., TCEP or DTT) | BiCell Scientific | For cysteine conjugation protocol. |

| Quenching Reagent (e.g., L-cysteine) | Sigma-Aldrich | To cap unreacted maleimide groups. |

| Desalting Columns (e.g., Sephadex G-25) | Interchim, BiCell Scientific | For buffer exchange and purification. |

| Storage/Stabilization Buffer | Interchim, CellMosaic | PBS-based buffer, may contain stabilizers for long-term storage. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve this compound. |

| UV-Vis Spectrophotometer | Standard lab equipment | For determining concentration and DAR. |

Experimental Workflows and Chemical Pathways

The overall process for preparing the Doxorubicin-ADC is outlined below, followed by the specific chemical reactions.

Caption: Overall workflow for preparing an Antibody-Drug Conjugate (ADC) using this compound.

The chemical basis of the conjugation relies on the reaction between the maleimide group of the linker-drug complex and a thiol group on the reduced antibody.

Caption: Chemical reaction scheme for cysteine-directed this compound conjugation.

Detailed Experimental Protocols

This section details the protocol for conjugating this compound to monoclonal antibodies via cysteine residues. This method is preferred for achieving a more homogeneous ADC product.

Protocol 1: Antibody Preparation and Reduction

This protocol is optimized for approximately 1-3 mg of an IgG antibody.

-

Buffer Exchange:

-

Ensure the starting antibody is in an amine-free buffer like PBS. The concentration should be between 1-10 mg/mL.

-

Perform a buffer exchange into a reaction buffer (e.g., PBS-based saline with EDTA, pH 7.0) using a pre-equilibrated desalting column. This step removes any interfering small molecules from the antibody solution.

-

-

Partial Reduction of Disulfide Bonds:

-

To the buffer-exchanged antibody solution, add the reducing reagent (e.g., TCEP or DTT). A 10x stock solution is often used, added to a final 1x concentration. For example, add 1/10th the volume of a 10x reducing reagent stock.

-

Incubate the reaction at 37°C for 2 hours. This step reduces the interchain disulfide bonds in the hinge region of the antibody, exposing free thiol groups for conjugation.

-

-

Removal of Excess Reducing Agent:

-

Immediately following incubation, remove the excess reducing agent by passing the antibody solution through a new, pre-equilibrated desalting column. This is a critical step to prevent the quenching of the maleimide group on the this compound in the next step.

-

Protocol 2: this compound Conjugation

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be used.

-

Note: this compound should be stored at low temperatures (-20°C or -80°C) and protected from moisture and light to maintain the reactivity of the maleimide group.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the reduced antibody solution. The molar excess of this compound over the antibody will influence the final DAR. A typical starting point is a 5- to 10-fold molar excess.

-

Incubate the reaction at room temperature for 2 hours with gentle mixing.

-

-

Quenching the Reaction:

-

After the incubation, add a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.

-

Incubate for an additional 15-30 minutes.

-

Protocol 3: Purification and Storage of the ADC

-

Purification:

-

Purify the ADC from unconjugated this compound and quenching reagent using a desalting column or size exclusion chromatography (SEC). Tangential flow filtration (TFF) is also a widely used method for purification and buffer exchange in larger-scale preparations.

-

Collect the fractions corresponding to the monomeric ADC peak.

-

-

Storage:

-

Doxorubicin is hydrophobic, and ADCs with higher DARs may be prone to aggregation and precipitation.

-

It is recommended to use the ADC immediately or within 24 hours.

-

For longer-term storage, add a stabilization buffer, aliquot the ADC, and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

-

Characterization and Data Analysis

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for determining the average DAR. It requires measuring the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., ~480-495 nm for Doxorubicin) but the antibody does not.

The average DAR can be calculated using the Beer-Lambert law with the following equations:

A280 = (εAb,280 * CAb) + (εDox,280 * CDox) A495 = (εAb,495 * CAb) + (εDox,495 * CDox)

Since the antibody absorbance at 495 nm is negligible (εAb,495 ≈ 0), the equations simplify, allowing for the calculation of the molar concentrations of the antibody (CAb) and doxorubicin (CDox), from which the DAR is derived (DAR = CDox / CAb).

| Parameter | Description | Typical Value/Note |

| Molar Ratio | [Dox-SMCC] : [Antibody] | 5:1 to 20:1 |

| Target DAR | Average drugs per antibody | 2 to 4. Higher DARs (>4) can lead to aggregation. |

| Reaction Time | Conjugation incubation | 2 hours at room temperature. |

| Antibody Conc. | During conjugation | 1-10 mg/mL. |

| ADC Recovery | Post-purification | 40-80%, depending on antibody properties and DAR. |

Note: The optimal molar ratio of this compound to antibody must be determined empirically for each specific monoclonal antibody to achieve the desired DAR while minimizing aggregation.

Advanced Characterization

For a more detailed analysis of DAR distribution and heterogeneity, other analytical techniques are often employed:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs. It can separate species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), allowing for the determination of drug load distribution and the amount of unconjugated antibody.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides precise mass measurements, confirming the identity of different drug-loaded species and calculating the average DAR.

References

Preparation of Doxorubicin-SMCC for Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of Doxorubicin-SMCC, a crucial intermediate for the development of targeted cancer therapeutics such as antibody-drug conjugates (ADCs). The following protocols outline the synthesis of this compound and its subsequent conjugation to thiol-containing biomolecules.

Introduction

Doxorubicin is a potent anthracycline chemotherapeutic agent widely used in the treatment of various cancers.[1] However, its clinical application is often limited by severe dose-dependent cardiotoxicity and the development of multidrug resistance.[2][3] To overcome these limitations, targeted delivery strategies have been developed to selectively deliver doxorubicin to tumor cells, thereby enhancing its therapeutic index. One such strategy involves the use of antibody-drug conjugates (ADCs), where doxorubicin is covalently linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[1][]

The crosslinker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional reagent commonly employed for the synthesis of ADCs. SMCC contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amine of doxorubicin to form a stable amide bond, and a maleimide group that reacts with sulfhydryl (thiol) groups on proteins or other biomolecules to form a stable thioether bond. The resulting this compound conjugate is a valuable intermediate for site-specific bioconjugation.

Principle of this compound Preparation and Bioconjugation

The preparation of a doxorubicin-biomolecule conjugate via a SMCC linker involves a two-step process:

-

Activation of Doxorubicin: The primary amine group of doxorubicin reacts with the NHS ester of SMCC to form this compound. This reaction introduces a maleimide group onto the doxorubicin molecule.

-

Conjugation to a Thiol-Containing Biomolecule: The maleimide group of this compound reacts with a free thiol group (sulfhydryl group) on a biomolecule, such as a cysteine residue in a peptide or a reduced interchain disulfide bond in an antibody, to form a stable thioether linkage.

This sequential approach minimizes undesirable side reactions, such as self-conjugation of the biomolecule.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

| Parameter | Condition | Reference |

| Solvent | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of DMF and water. | |

| Base | N-ethyl-N,N-diisopropylamine (DIPEA) or Triethylamine (TEA). | |

| pH | ~7.2 - 8.0 for the NHS ester reaction. | |

| Temperature | Room temperature (20°C) or 37°C. | |

| Reaction Time | 4 to 12 hours. | |

| Molar Ratio (SMCC:Dox) | 1.5:1 to 3:1. |

Table 2: Summary of Reaction Conditions for Bioconjugation of this compound to Thiolated Biomolecules

| Parameter | Condition | Reference |

| Biomolecule | Thiol-containing peptides (e.g., with a cysteine residue) or reduced antibodies. | |

| pH | 6.5 - 7.5 for the maleimide-thiol reaction. | |

| Temperature | Room temperature or 37°C. | |

| Reaction Time | 2 to 4 hours. | |

| Molar Ratio (Dox-SMCC:Thiol) | Typically a molar excess of this compound is used. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reaction of doxorubicin hydrochloride with SMCC to generate the maleimide-activated doxorubicin derivative.

Materials:

-

Doxorubicin hydrochloride (Dox-HCl)

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfo-SMCC

-

N,N-dimethylformamide (DMF), anhydrous

-

N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5

-

Nitrogen gas

-

Thin-layer chromatography (TLC) supplies

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve Doxorubicin hydrochloride in anhydrous DMF. To this solution, add DIPEA or TEA to neutralize the hydrochloride and facilitate the reaction.

-

In a separate vial, dissolve SMCC in anhydrous DMF. A 1.5 to 3-fold molar excess of SMCC over doxorubicin is recommended.

-

Slowly add the SMCC solution to the doxorubicin solution while stirring under a nitrogen atmosphere to prevent moisture contamination.

-

Allow the reaction to proceed at room temperature for 4-12 hours. The reaction should be protected from light.

-